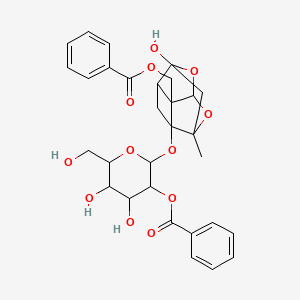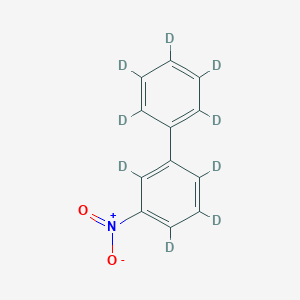
2'-O-Benzoylpaeoniflorin
Vue d'ensemble
Description
2’-O-Benzoylpaeoniflorin is a monoterpene glycoside that has been isolated from the roots of Paeonia lactiflora . It is active against cyclooxygenase (COX)-1 and COX-2 enzymes, and it can restrain apoptosis of rats with coronary heart diseases by increasing the levels of Bc1-2 and decreasing the levels of Bax .
Synthesis Analysis
The synthesis of 2’-O-Benzoylpaeoniflorin involves the esterification of the pyranose 6-hydroxyl of Pae with benzene sulfonyl chloride . The post-modification pathway of paeoniflorin biosynthesis involves the action of glycosyltransferase and benzoyltransferase . The substrate of glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate of benzoyltransferase is 8-debenzoylpaeoniflorin and the benzoyl donor is benzoyl-CoA .
Chemical Reactions Analysis
The ester bond and glycoside bond of 2’-O-Benzoylpaeoniflorin are cleaved by esterase and glycosidase .
Applications De Recherche Scientifique
Anti-Inflammatory Mechanisms
BPF has been found to activate anti-inflammatory mechanisms, which can be particularly useful in mitigating sepsis . It inhibits the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
Sepsis Treatment
BPF is one of the main bioactive compounds in Xuebijing injection (XBJI), a traditional Chinese medicine used for sepsis treatment . Its effects on sepsis have been studied in cell-culture and mouse sepsis models .
Immunomodulatory Effect
The immunomodulatory effect of BPF has been investigated on severely inflamed endothelial cells, THP-1 macrophages, peritoneal macrophages, and mice . BPF pretreatment inhibited lipopolysaccharide (LPS)-induced increase in mRNA and protein levels of inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 in these cells .
Inhibition of Phosphorylation
BPF also suppressed LPS-mediated phosphorylation of p65, p38, JNK, and ERK . This suggests that BPF could play a role in the regulation of these signaling pathways.
Reduction of Inflammatory Cytokine Production
In the LPS-induced mouse model of sepsis, BPF treatment resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 than the control mice . This indicates that BPF can reduce the production of inflammatory cytokines.
Protection Against Sepsis
Finally, it has been evaluated whether BPF protects against cecal ligation and puncture (CLP)-induced sepsis, as it closely mimics human sepsis . The results suggest that BPF could potentially be used as a therapeutic agent for sepsis.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYOTHXDUDQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Benzoylpaeoniflorin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




